molecular formula C5H6BrF3 B3251388 (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane CAS No. 2092050-62-7

(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane

Cat. No.: B3251388
CAS No.: 2092050-62-7
M. Wt: 203.00 g/mol
InChI Key: DDNFMRMLLSCYSF-UHFFFAOYSA-N
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Description

(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane is a chiral cyclopropane derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile and valuable synthetic intermediate, particularly due to the reactivity of the bromomethyl group and the stereochemical integrity of its (1R,2R) configured cyclopropane ring. The presence of the bromomethyl group offers a handle for further functionalization, enabling researchers to construct more complex molecular architectures through various cross-coupling and nucleophilic substitution reactions . Chiral cyclopropane scaffolds, especially those featuring a trifluoromethyl group, are highly sought after in pharmaceutical research for their potential to modulate the biological activity, metabolic stability, and physicochemical properties of drug candidates . The specific stereochemistry of this compound makes it a critical building block for the enantioselective synthesis of target molecules. Research indicates that structurally related cyclopropane compounds are explored as orexin receptor antagonists, which are a target for the treatment of sleep disorders such as insomnia, highlighting the potential of this chemotype in developing central nervous system (CNS) active agents . Furthermore, cyclopropane rings are key motifs in the synthesis of complex natural products and are frequently employed in the development of novel catalysts for asymmetric synthesis, including cyclopropanation reactions . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, referring to the relevant safety data sheet prior to use.

Properties

CAS No.

2092050-62-7

Molecular Formula

C5H6BrF3

Molecular Weight

203.00 g/mol

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)cyclopropane

InChI

InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2

InChI Key

DDNFMRMLLSCYSF-UHFFFAOYSA-N

SMILES

C1C(C1C(F)(F)F)CBr

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CBr

Canonical SMILES

C1C(C1C(F)(F)F)CBr

Origin of Product

United States

Biological Activity

The compound (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane is a cyclopropane derivative notable for its unique structural features, specifically the presence of both a bromomethyl group and a trifluoromethyl group. This combination of substituents imparts distinct electronic properties, making it an interesting target for research in medicinal chemistry and biological activity.

Structural Characteristics

  • Chemical Formula: C5_5H6_6BrF3_3
  • Molecular Weight: 217.00 g/mol
  • Chirality: The compound has chiral centers at the 1 and 2 positions, leading to distinct stereoisomers.

Biological Activity Overview

Preliminary studies indicate that (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane may exhibit significant biological activity, particularly in antimicrobial and anticancer domains. The bromomethyl group provides potential sites for further chemical modifications, while the trifluoromethyl group enhances its electronic properties, influencing its interactions with biological targets.

The unique combination of bromine and fluorine atoms likely influences the compound's interaction with various enzymes and receptors. Studies suggest that the trifluoromethyl group enhances binding affinity to biological targets, which may involve modulation of specific enzymes or receptors. Further investigation through structure-activity relationship studies is necessary to elucidate its full pharmacological profile.

Antimicrobial Activity

Research has highlighted the potential of (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane in combating fungal infections. In vitro assays demonstrated that compounds with similar structures exhibited significant antifungal activity against Candida albicans:

CompoundMIC (μg/mL)MEC (μg/mL)Activity Description
Fluconazole0.80.31Standard antifungal agent
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropaneTBDTBDPotentially higher activity due to structural modifications

Anticancer Properties

In studies assessing anticancer activity, derivatives of cyclopropane compounds have shown promise in inhibiting tumor growth. For instance, compounds with similar electronic configurations were tested in various cancer cell lines:

CompoundCell LineIC50_{50} (μM)Notes
Compound AHeLa10Moderate activity
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropaneTBDTBDExpected to show enhanced efficacy due to electron-withdrawing groups

Comparison with Related Compounds

The biological activity of (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(Bromomethyl)-2-(difluoromethyl)cyclopropaneContains difluoromethyl; different electronic properties.Limited data available.
1-(Chloromethyl)-2-(trifluoromethyl)cyclopropaneChlorine atom instead of bromine; alters reactivity.Potentially lower activity due to weaker electron-withdrawing effects.
1-(Bromomethyl)-2-(trifluoromethyl)cyclobutaneSimilar functional groups but in a cyclobutane framework.Different steric hindrance; expected lower reactivity.

Scientific Research Applications

Synthetic Routes

  • Cyclopropanation : The reaction of alkenes with diazo compounds or halogenated reagents.
  • Functionalization : Subsequent transformations can introduce additional functional groups, enhancing the compound's versatility.

Medicinal Chemistry

(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its unique structure allows for the modification of pharmacophores, leading to compounds with enhanced biological activity.

  • Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific biological targets, such as orexin receptors, which are implicated in sleep regulation and appetite control .

Agrochemicals

The compound serves as a building block in the development of agrochemicals. The trifluoromethyl group is known to enhance the stability and efficacy of pesticides and herbicides.

  • Application : It can be incorporated into formulations that improve crop protection while minimizing environmental impact.

Materials Science

Due to its unique fluorinated structure, (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane is explored for applications in creating specialty materials with enhanced chemical resistance and thermal stability.

  • Example : It can be utilized in the synthesis of polymers that require specific properties for industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural analogs, emphasizing substituents, stereochemistry, and applications:

Compound Name Substituents Configuration Molecular Formula Molecular Weight (g/mol) CAS Number Application
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane Bromomethyl, Trifluoromethyl (1R,2R) C5H6BrF3 211.01 Not provided Intermediate in synthesis, alkylating agent
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride Amine, Trifluoromethyl (1R,2R) C4H7ClF3N 189.56 1287760-01-3 Pharmaceutical intermediate (e.g., receptor-targeting drugs)
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid Boc-amino, Carboxylic acid, Trifluoromethyl (1R,2R) C10H14F3NO4 269.22 Not provided Peptide synthesis, protecting group strategies
1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane Aryl chlorides, Bromo, Ethoxy Not specified C18H15BrCl3O 448.58 Not provided Agrochemicals, material science
(1S,2R)-1-(2-Bromo-4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile Bromo, Fluorophenyl, Hydroxymethyl, Nitrile (1S,2R) C12H10BrFN2O 327.13 N/A Drug discovery (R&D for functional group diversification)

Stereochemical Considerations

The (1R,2R) configuration is critical for activity in many cyclopropane derivatives. For example, in histamine H3 receptor agonists, cis-cyclopropane analogs exhibit higher receptor selectivity compared to trans-isomers . Similarly, the spatial arrangement of substituents in (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane likely influences its reactivity and interaction with biological targets. Diastereomers or enantiomers of this compound may exhibit divergent properties in synthetic or biological contexts.

Research Findings and Trends

  • Pharmaceutical Intermediates : The amine derivative () is utilized in receptor-targeting drugs, suggesting the bromo compound could serve as a precursor in such syntheses .
  • Agrochemical Potential: Aryl-substituted cyclopropanes () demonstrate pesticidal activity, hinting at possible applications for the target compound in agrochemical research .
  • Stereoselective Synthesis : Advances in asymmetric cyclopropanation (e.g., chiral catalysts) are critical for accessing enantiopure forms of these compounds, which are essential for drug development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)). Stereochemical control is achieved by chiral auxiliaries or catalysts. For example, Rh₂(S-PTTL)₄ provides high enantioselectivity (up to 98% ee) for trans-cyclopropanes . Reaction parameters like solvent polarity (e.g., dichloromethane vs. toluene) and temperature (−78°C to 25°C) critically impact yield and diastereomeric excess. Post-synthesis, bromination of a hydroxymethyl intermediate using PBr₃ or HBr/AcOH introduces the bromomethyl group .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the adjacent carbon due to its strong electron-withdrawing effect, facilitating nucleophilic substitution at the bromomethyl site. However, steric hindrance from the cyclopropane ring may reduce reactivity. Kinetic studies (e.g., using NaN₃ in DMF at 60°C) show SN2 mechanisms dominate, with reaction rates 2–3× faster than non-fluorinated analogs. Stability tests (TGA/DSC) indicate decomposition above 150°C, requiring storage at −20°C under inert gas .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Distinct signals for bromomethyl (δ 3.4–3.6 ppm, J = 6–8 Hz) and trifluoromethyl (δ −62 to −65 ppm) groups.
  • X-ray crystallography : Resolves cyclopropane ring strain (bond angles ~60°) and confirms (1R,2R) configuration via Flack parameter analysis .
  • HRMS : Exact mass verification (e.g., C₆H₇BrF₃⁺ requires m/z 226.9632) .

Advanced Research Questions

Q. How can engineered biocatalysts improve the scalability and enantioselectivity of (1R,2R)-cyclopropane synthesis?

  • Methodological Answer : Myoglobin variants (e.g., Mb(L29T,H64V,V68L)) catalyze cyclopropanation of styrene derivatives with high trans-selectivity (98% de) and enantioselectivity (58% ee) in single-step whole-cell reactions. Optimization involves directed evolution to enhance catalytic efficiency (kcat/KM > 10³ M⁻¹s⁻¹) and substrate scope. Gram-scale synthesis (94% yield) has been demonstrated for related drug precursors like Ticagrelor intermediates .

Q. What computational strategies are effective for predicting the compound’s reactivity in complex reaction environments (e.g., polar protic vs. aprotic solvents)?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict transition-state geometries for SN2 reactions, revealing solvent effects on activation energy (ΔG‡). Polar aprotic solvents (e.g., DMSO) lower ΔG‡ by 5–8 kcal/mol compared to protic solvents .
  • MD Simulations : Analyze solvation shells around the bromomethyl group to explain reactivity trends in mixed-solvent systems .

Q. How can contradictory stereochemical data from NMR and X-ray be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

  • VT-NMR : Monitor coalescence temperatures to identify conformational exchange.
  • Residual Dipolar Couplings (RDCs) : Align samples in liquid crystals (e.g., PBLG) to compare solution and solid-state conformers .

Key Research Challenges

  • Stereochemical Purity : Trace impurities (e.g., 1% cis-isomer) can skew biological assay results. Use chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) for purification .
  • Scale-Up Limitations : Traditional metal-catalyzed methods produce heavy metal waste. Biocatalytic routes offer greener alternatives but require optimized fermentation conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
Reactant of Route 2
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane

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